1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine
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Overview
Description
1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrimidine moiety, and a cyclohexylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the attachment of the cyclohexylmethyl group. Common synthetic routes may involve:
Cyclization reactions: to form the piperidine ring.
Nucleophilic substitution reactions: to introduce the pyrimidine moiety.
Reductive amination: to attach the cyclohexylmethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: to accelerate the reactions.
Solvent selection: to enhance solubility and reaction rates.
Temperature and pressure control: to optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can produce ketones or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Can produce various substituted derivatives.
Scientific Research Applications
1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways. This can include:
Binding to receptors: Such as G-protein coupled receptors or ion channels.
Inhibition of enzymes: Such as kinases or proteases.
Modulation of signaling pathways: Such as the MAPK or PI3K pathways.
Comparison with Similar Compounds
Similar Compounds
1-(cyclohexylmethyl)-N-[(2-methylpyrimidin-5-yl)methyl]piperidin-3-amine: Similar structure but with a methyl group instead of a propyl group.
1-(cyclohexylmethyl)-N-[(2-ethylpyrimidin-5-yl)methyl]piperidin-3-amine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine is unique due to its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(cyclohexylmethyl)-N-[(2-propylpyrimidin-5-yl)methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4/c1-2-7-20-22-13-18(14-23-20)12-21-19-10-6-11-24(16-19)15-17-8-4-3-5-9-17/h13-14,17,19,21H,2-12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPPMYYXYEKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)CNC2CCCN(C2)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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